Fluorene-d10

Catalog No.
S760008
CAS No.
81103-79-9
M.F
C13H10
M. Wt
176.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorene-d10

CAS Number

81103-79-9

Product Name

Fluorene-d10

IUPAC Name

1,2,3,4,5,6,7,8,9,9-decadeuteriofluorene

Molecular Formula

C13H10

Molecular Weight

176.28 g/mol

InChI

InChI=1S/C13H10/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)12/h1-8H,9H2/i1D,2D,3D,4D,5D,6D,7D,8D,9D2

InChI Key

NIHNNTQXNPWCJQ-QNNBDYQESA-N

SMILES

C1C2=CC=CC=C2C3=CC=CC=C31

Synonyms

Perdeuterofluorene; 9H-Fluorene-1,2,3,4,5,6,7,8,9,9-D10

Canonical SMILES

C1C2=CC=CC=C2C3=CC=CC=C31

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C3=C(C(=C(C(=C3C2([2H])[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Internal Standard in Mass Spectrometry:

Fluorene-d10 is primarily employed as an internal standard in mass spectrometry (MS) experiments, particularly gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) [, ].

  • Function: It serves as a reference compound with known properties, allowing for accurate quantification of target analytes in complex mixtures.
  • Advantages: Fluorene-d10 possesses several advantages as an internal standard:
    • Similar chemical properties: Its chemical structure and properties closely resemble those of the target analytes, ensuring similar ionization efficiency and behavior during the MS analysis.
    • Deuterium labeling: The presence of ten deuterium atoms (represented by "d10") increases its mass compared to the unlabeled fluorene, allowing for easy distinction between the internal standard and the analyte in the resulting mass spectrum. This minimizes potential interferences and improves the accuracy of quantification [].

Reference Compound in Environmental and Toxicological Studies:

Fluorene-d10 finds application as a reference compound in environmental and toxicological studies investigating polycyclic aromatic hydrocarbons (PAHs) []. PAHs are a class of organic compounds found in various environmental matrices like air, water, and soil, and are known to have potential adverse health effects.

  • Function: Fluorene-d10 is utilized for:
    • Calibration: Establishing a calibration curve for quantifying other PAHs in environmental samples.
    • Method validation: Assessing the accuracy and precision of analytical methods used to measure PAHs.
    • Spike recovery studies: Evaluating the efficiency of extraction and purification procedures used to isolate PAHs from environmental samples.

Research in Organic Synthesis and Materials Science:

Fluorene-d10 is involved in research related to organic synthesis and materials science, albeit to a lesser extent compared to its applications in MS and environmental studies.

  • Function: It can be used as:
    • Starting material: For the synthesis of deuterated derivatives of fluorene-based compounds, which are valuable tools for studying various aspects of organic chemistry and materials science, such as reaction mechanisms and physical properties of materials.
    • Model compound: To investigate the behavior and properties of fluorene-based materials in different environments or under specific conditions.

Fluorene-d10 is a deuterated form of fluorene, a polycyclic aromatic hydrocarbon characterized by a fused ring structure consisting of two benzene rings connected by a three-carbon bridge. Its molecular formula is C13H10C_{13}H_{10}, with the deuterium substitution indicating that ten hydrogen atoms are replaced by deuterium isotopes. This compound is commonly used in various scientific applications, particularly in studies involving isotopic labeling, where it serves as a tracer or reference material due to its unique properties and stability .

  • Information on specific safety hazards associated with Fluorene-d10 is limited.
  • Fluorene itself is known to be a skin irritant and may cause harm upon inhalation or ingestion [].
  • As a general precaution, it's advisable to handle Fluorene-d10 with standard laboratory practices for organic chemicals, including wearing gloves, working in a fume hood, and following proper waste disposal procedures [].
Similar to those of its non-deuterated counterpart. Key reactions include:

  • Electrophilic Aromatic Substitution: Fluorene-d10 can participate in electrophilic substitutions, such as nitration or sulfonation, where the aromatic rings are attacked by electrophiles.
  • Oxidation: It can be oxidized to form fluorene derivatives, such as fluorone or other functionalized compounds.
  • Reduction: Under certain conditions, fluorene-d10 can be reduced to yield various products, including dihydrofluorene derivatives.

These reactions are essential for synthesizing more complex molecules in organic chemistry and materials science .

Fluorene-d10 can be synthesized through several methods:

  • Deuteration of Fluorene: The most common method involves the reaction of fluorene with deuterated reagents (such as deuterated lithium aluminum hydride) under controlled conditions to selectively replace hydrogen atoms with deuterium.
  • Chemical Vapor Deposition: This method allows for the deposition of fluorene-d10 onto substrates for use in thin-film applications.
  • Electrochemical Synthesis: Electrochemical methods can also be employed to produce fluorene-d10 through polymerization processes that utilize deuterated precursors .

Fluorene-d10 has several applications across different fields:

  • Isotopic Labeling: It is widely used in nuclear magnetic resonance spectroscopy and mass spectrometry for tracking molecular interactions and metabolic processes.
  • Material Science: Due to its unique electronic properties, fluorene-d10 is utilized in the development of organic semiconductors and electrochromic devices.
  • Environmental Studies: It serves as a reference standard for environmental testing and analysis due to its stability and well-defined properties .

Interaction studies involving fluorene-d10 often focus on its role as a tracer in biological systems. By incorporating this compound into metabolic pathways, researchers can observe how it interacts with enzymes and other biomolecules. These studies are crucial for understanding biochemical processes and drug metabolism .

Fluorene-d10 shares structural similarities with several other compounds, which can be compared based on their properties:

CompoundMolecular FormulaKey Features
FluoreneC13H10Parent compound; used in organic synthesis
PhenanthreneC14H10Contains three fused benzene rings; more complex structure
PyreneC16H10Four fused benzene rings; used in dyes and fluorescence
AnthraceneC14H10Three fused rings; important in organic electronics

Fluorene-d10's uniqueness lies in its isotopic labeling capability, which provides advantages in analytical chemistry over its non-deuterated analogs. The presence of deuterium enhances the sensitivity of spectroscopic techniques while maintaining similar chemical reactivity .

XLogP3

4.2

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

81103-79-9

Wikipedia

Fluorene-d10

Dates

Last modified: 08-15-2023

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